3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide
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Overview
Description
3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of a pentafluoro-lambda6-sulfanyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide typically involves the reaction of 3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonyl chloride with ammonia or an amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide involves the formation of covalent bonds with specific molecular targets, such as enzymes or proteins. This interaction can inhibit the activity of these targets, leading to various biochemical and physiological effects. The compound’s unique structure allows it to selectively bind to certain active sites, making it a valuable tool in research and drug development.
Comparison with Similar Compounds
Similar Compounds
3-(Pentafluoro-lambda6-sulfanyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a sulfonamide group.
4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide: A positional isomer with the sulfonamide group at a different location on the benzene ring.
Uniqueness
3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable covalent bonds with molecular targets makes it particularly useful in various research applications.
Properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5NO2S2/c7-16(8,9,10,11)6-3-1-2-5(4-6)15(12,13)14/h1-4H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGHLZJHARBUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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